4-Bromo-1-methyl-1H-1,2,3-benzotriazole
CAS No.: 1378259-89-2
Cat. No.: VC4893776
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1378259-89-2 |
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Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 |
IUPAC Name | 4-bromo-1-methylbenzotriazole |
Standard InChI | InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 |
Standard InChI Key | RIFALXBGBJHMER-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=CC=C2)Br)N=N1 |
Introduction
Chemical Identity and Structural Features
4-Bromo-1-methyl-1H-1,2,3-benzotriazole belongs to the benzotriazole family, characterized by a fused benzene and triazole ring system. The bromine atom at the 4-position and the methyl group at the 1-position contribute to its distinct reactivity and stability . Key identifiers include:
Property | Value |
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CAS Number | 1378259-89-2 |
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 4-Bromo-1-methyl-1H-1,2,3-benzotriazole |
Purity | ≥95% (HPLC) |
Storage Conditions | Room temperature, inert atmosphere |
The compound’s structure has been confirmed via spectroscopic methods, including ¹H-NMR and IR spectroscopy, which identify characteristic peaks such as C-Br stretches near 533 cm⁻¹.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-bromo-1-methyl-1H-1,2,3-benzotriazole typically involves bromination of 1-methyl-1H-benzotriazole using N-bromosuccinimide (NBS) under controlled conditions . Key steps include:
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Bromination: NBS in dichloromethane at 0–25°C selectively introduces bromine at the 4-position.
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Purification: Column chromatography or recrystallization in ethyl acetate/hexane mixtures yields >95% purity .
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems optimize parameters such as temperature and reaction time, achieving consistent batch quality .
Physicochemical Properties
Thermal and Spectral Characteristics
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and slightly soluble in chloroform .
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Spectroscopic Data:
Stability and Reactivity
The compound is stable under inert conditions but sensitive to prolonged exposure to light and moisture. Its bromine substituent enables participation in cross-coupling reactions, facilitating derivatization .
Biological Activities and Applications
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Preliminary assays reveal inhibitory effects against HER2-positive breast cancer cells (IC₅₀: 6.6–9.7 μM), attributed to interactions with tyrosine kinase pathways .
Material Science Applications
The compound serves as a corrosion inhibitor in coatings and stabilizes polymers against UV degradation .
Recent Research and Innovations
Structural Modifications
Recent studies focus on Pd-catalyzed cross-couplings to synthesize derivatives with enhanced bioactivity. For example, Suzuki-Miyaura reactions yield aryl-substituted analogs with improved anticancer profiles .
Drug Delivery Systems
Nanoparticle formulations incorporating 4-bromo-1-methyl-1H-1,2,3-benzotriazole show promise in targeted therapy, reducing off-target effects in murine models .
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